Proroxan hydrochloride
Overview
Description
Proroxan, also known as pyrroxane and pirroksan, is a pharmaceutical drug used as an antihypertensive and in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis . It is a non-selective alpha-blocker (α-adrenoreceptor antagonist) .
Molecular Structure Analysis
Proroxan hydrochloride has a molecular formula of C21H23NO3.ClH and a molecular weight of 373.873 .Chemical Reactions Analysis
The solubility and stability of Proroxan were investigated at various pH values . It was found that Proroxan solubility was reduced for 3 < pH < 5.5, which corresponded to the protonated species .Physical And Chemical Properties Analysis
Proroxan hydrochloride has a molecular formula of C21H23NO3 and a molecular weight of 337.419 g/mol .Scientific Research Applications
Solubility and Stability
Research has explored the solubility and stability of Proroxan hydrochloride (1-(2,3-dihydro-1,4-benzdioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride), particularly at various pH values. It was found that its solubility decreases for pH values between 3 and 5.5, a range corresponding to its protonated species. This behavior, uncharacteristic for salts of organic bases, suggests potential for complexation between its protonated and unprotonated molecules, impacting the development of preparations using dosage forms and delivery systems for maximum absorption in the stomach (Krechetov, Nifontova, Dolotova, & Veselov, 2018).
Granulation for Prolonged-Release Tablets
Another study focused on the manufacturing technology for floating prolonged-release oral tablets of Proroxan. The research involved wet granulation of effervescent ingredients with a hydrophilic matrix containing Proroxan. This process successfully produced tablets with the desired buoyancy lag-time, float time, and Proroxan release kinetics, highlighting its application in optimizing gastroretentive properties of these tablets (Nifontova, Krechetov, Dolotova, Buyukli, Akhmetzyanova, & Krasnyuk, 2018).
Clinical Pharmacology
A review of literature and studies on the pharmacology and clinical pharmacology of Proroxan (pyrroxane) highlights its development and positioning primarily for treating diencephalic disorders like vegetative crises. Initially developed as an α-adrenergic blocker, it found popularity and clear direction in treating these specific conditions, demonstrating the versatility of its application in different medical areas (Shabanov, 2020).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPGRDQMBPRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33743-96-3 (Parent) | |
Record name | Proroxan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70954647 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Proroxan hydrochloride | |
CAS RN |
33025-33-1 | |
Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proroxan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROROXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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